Cyclopropyl(3,4-dimethylphenyl)methanone
Overview
Description
Cyclopropyl(3,4-dimethylphenyl)methanone is an organic compound characterized by a cyclopropyl group attached to a 3,4-xylyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(3,4-dimethylphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 3,4-dimethylbenzoyl chloride under anhydrous conditions. This reaction typically requires a palladium catalyst and substoichiometric amounts of zinc bromide to produce the desired ketone in good yields .
Industrial Production Methods: Industrial production of cyclopropyl 3,4-xylyl ketone often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones or other derivatives
Scientific Research Applications
Cyclopropyl(3,4-dimethylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a substrate in catalytic formal [3 + 2] cycloadditions to synthesize complex, sp3-rich products.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of cyclopropyl 3,4-xylyl ketone involves its interaction with molecular targets through various pathways:
Catalytic Reactions: The compound acts as a substrate in catalytic reactions, where it undergoes transformations to form new chemical entities.
Molecular Interactions: It can interact with enzymes and other proteins, influencing biological processes and pathways
Comparison with Similar Compounds
Cyclopropyl(3,4-dimethylphenyl)methanone can be compared with other cyclopropyl ketones, such as:
- Cyclopropyl methyl ketone
- Cyclopropyl phenyl ketone
- Cyclopropyl ethyl ketone
Uniqueness: this compound is unique due to the presence of the 3,4-xylyl group, which imparts distinct chemical and physical properties compared to other cyclopropyl ketones. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
cyclopropyl-(3,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHOLOURUAQTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191970 | |
Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38675-78-4 | |
Record name | Cyclopropyl(3,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38675-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038675784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693751 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl 3,4-xylyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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